molecular formula C5H7NO B2687256 Oxazole, 2-ethyl- CAS No. 54300-19-5

Oxazole, 2-ethyl-

Cat. No. B2687256
CAS RN: 54300-19-5
M. Wt: 97.117
InChI Key: SUCDHPJUXCCMDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • From Propionic Acid and Derivatives

    • For instance, N-(2-hydroxyethyl)propionamide, derived from propionic acid and ethanolamine, can be dehydrated to produce 2-ethyl-2-oxazoline .
  • One-Pot Reactions

    • Another approach combines propionic acid with 2-aminoethanol, followed by reaction with boric acid and subsequent thermolysis to form 2-ethyl-2-oxazoline .

Chemical Reactions Analysis

2-Ethyl-2-oxazoline serves as a monomer for cationic ring-opening polymerization to form poly(2-alkyloxazoline)s . These polymers are being investigated for their water solubility and biocompatibility, making them promising materials for biomedical applications .

Scientific Research Applications

Synthesis and Chemical Applications

  • Versatile Intermediate for Synthesis : Ethyl 2-chlorooxazole-4-carboxylate, a derivative of oxazole, is used for synthesizing various substituted oxazoles through regiocontrolled halogenation and palladium-catalyzed coupling reactions. These synthesized oxazoles have applications in organic chemistry and drug development (Hodgetts & Kershaw, 2002).

  • Coordination Chemistry in Organic Syntheses : Oxazolines, related to oxazoles, serve as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses, highlighting their importance in coordination chemistry and synthetic applications (Gómez, Muller, & Rocamora, 1999).

  • Palladium-Catalyzed Alkylation : Direct and regioselective alkylation of ethyl oxazole-4-carboxylate with various halides has been accomplished using palladium catalysis, indicating its significance in creating chemically diverse structures (Verrier, Hoarau, & Marsais, 2009).

Biological and Medicinal Applications

  • Biological Activities : Oxazole is a central structural motif in various pharmaceuticals, with a wide spectrum of biological activities. Its derivatives have been explored for therapeutic potentials in medicinal chemistry (Kakkar & Narasimhan, 2019).

  • Anticancer Research : Oxazoles, due to their structural and chemical diversity, are targets for anticancer research. They can interact with various enzymes and receptors, making them valuable in drug discovery (Chiacchio et al., 2020).

  • Transition-Metal-Free Synthesis in Drug Discovery : The synthesis of oxazole heterocycles through metal-free reactions is crucial in drug discovery due to the potential toxicity and cost of transition-metal-catalyzed reactions (Ibrar et al., 2016).

Miscellaneous Applications

  • Catalytic One-Pot Synthesis : Oxazol-2(3H)-ones, derivatives of oxazole, have applications in the synthesis of various compounds, including antimicrobial agents and natural products (Boersch et al., 2016).

  • Corrosion Inhibition : Novel oxazole derivatives like 4,5-diethyl 1,3-oxazol-4-yl)methyl]-4,5-dihydro-1H-1,2,3-triazole-4,5-dicarboxylate (OxTDC) have shown potential as anti-corrosion agents for mild steel in acidic environments (Rahmani et al., 2019).

  • Cationic Ring-Opening Polymerization : Oxazole derivatives have been used in the polymerization process, indicating their utility in material science (Simionescu, Onofrei, & Grigoras, 1987).

properties

IUPAC Name

2-ethyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-2-5-6-3-4-7-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCDHPJUXCCMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyloxazole

Citations

For This Compound
16
Citations
Y Ishiwata, H Togo - Tetrahedron, 2009 - Elsevier
The reaction of alkyl aryl ketones with Oxone ® and trifluoromethanesulfonic acid in the presence of iodoarene in acetonitrile, propionitrile, butyronitrile, and isobutyronitrile, provided …
Number of citations: 37 www.sciencedirect.com
Y Kawano, H Togo - Tetrahedron, 2009 - Elsevier
2,4,5-Trisubstituted oxazoles could be easily prepared in moderate yields by the reaction of alkyl aryl ketones, iodoarene, m-chloroperbenzoic acid, and trifluoromethanesulfonic acid in …
Number of citations: 44 www.sciencedirect.com
Y Kawano, H Togo - Synlett, 2008 - thieme-connect.com
2-Methyl-5-aryloxazole and 2-ethyl-5-aryloxazole derivatives were smoothly and efficiently obtained in one-pot manner from alkyl aryl ketones with iodoarene, m-chloroperbenzoic acid, …
Number of citations: 17 www.thieme-connect.com
JM Warakomski, BP Thill - Journal of Polymer Science Part A …, 1990 - Wiley Online Library
It has been reported that in the polymerization of 2‐alkyl‐2‐oxazolines extensive chain transfer to monomer occurs with subsequent repolymerization and the formation of branched …
Number of citations: 53 onlinelibrary.wiley.com
Y Liu, HL Song, H Luo - Food Research International, 2018 - Elsevier
The aim of the study was to analyze the correlation between the key aroma compounds and gDNA copies of Bacillus natto during fermentation and maturation of natto. Solvent-assisted …
Number of citations: 27 www.sciencedirect.com
H Majidzadeh, JJ Wang, AT Chow - Recent advances in …, 2015 - ACS Publications
Detritus material in forested watersheds is the major terrestrial source of dissolved organic matter (DOM) and disinfection by-product (DBP) precursors in source waters. Forest fire …
Number of citations: 15 pubs.acs.org
M Kumar, SN Upadhyay, PK Mishra - ACS omega, 2022 - ACS Publications
The finite nature, regional availability, and environmental problems associated with the use of fossil fuels have forced all countries of the world to look for renewable eco-friendly …
Number of citations: 5 pubs.acs.org
IA Ross - Medicinal Plants of the World, Volume 3: Chemical …, 2007 - books.google.com
Coffee is a medium-size tree of RUBIACEAE family. The plants can live up to 25 years and grows to a height of 6–15 m; commercially are kept to the height of 175–185 cm. The leaf is …
Number of citations: 2 books.google.com
ES Wilks - Progress in Polymer Science, 2000 - Elsevier
This article reviews the controversy between the two methods by which polymer names and structures are stored in databases and presented by authors in publications such as books, …
Number of citations: 7 www.sciencedirect.com
European Food Safety Authority - EFSA Journal, 2014 - Wiley Online Library
In accordance with Article 6 of Regulation (EC) No 396/2005, Belgium, hereafter referred to as the evaluating Member State (EMS), compiled an application to modify the existing MRLs …
Number of citations: 0 efsa.onlinelibrary.wiley.com

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